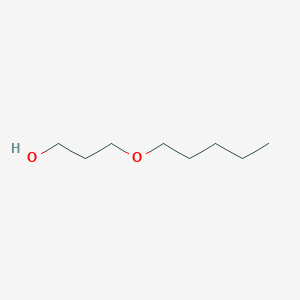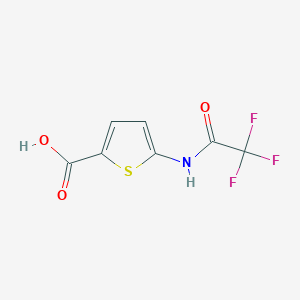
Trifluoromethanesulfonohydrazide
Vue d'ensemble
Description
Trifluoromethanesulfonohydrazide is a useful research compound. Its molecular formula is CH3F3N2O2S and its molecular weight is 164.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Lewis Acid Catalysis : Scandium trifluoromethanesulfonate, a derivative of trifluoromethanesulfonohydrazide, acts as an extremely active Lewis acid catalyst. It is effective in acylation of alcohols with acid anhydrides and esterification of alcohols by carboxylic acids, particularly useful for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).
Trifluoromethylation of Compounds : Trifluoromethanesulfonyl hydrazides, such as TfNHNHBoc, have been shown as effective trifluoromethylating agents. They can be used in copper-catalyzed vicinal chlorotrifluoromethylation of arylalkenes, leading to structurally diverse trifluoromethyl-containing compounds with high regioselectivity (Guo et al., 2016).
Synthesis and Applications of Triflamides and Triflimides : Triflamides, derivatives of this compound, are extensively used as reagents, catalysts, or additives in a variety of reactions. Their unique properties such as high NH-acidity and electron-withdrawing capabilities enable their use in various organic reactions, including cycloaddition, Friedel–Crafts reactions, and C-amination (sulfonamidation) reactions (Moskalik & Astakhova, 2022).
Catalysis in Organic Synthesis : Trifluoromethanesulfonic acid, a related compound, is widely used in electrophilic aromatic substitution reactions, formation of carbon–carbon and carbon–heteroatom bonds, and synthesis of carboand heterocyclic structures. Its high protonating power and low nucleophilicity enable the generation of cationic species from organic molecules, making it a convenient reagent for new organic compounds synthesis (Kazakova & Vasilyev, 2017).
Electrophilic Activation of Amides and Sulfoxides : Trifluoromethanesulfonic anhydride (Tf2O) is used as an electrophilic activator in synthetic organic chemistry. It facilitates nucleophilic trapping with diverse nucleophiles to yield novel compounds, particularly in amide, sulfoxide, and phosphorus oxide chemistry (Huang & Kang, 2021).
Sulfenylation Reactions : Trifluoromethanesulfonyl hydrazides have been used effectively as SCF3 sources in the sulfenylation of indoles. This CuCl-catalyzed oxidative sulfenylation reaction provides diverse 3-indolyl trifluoromethyl thioethers with high regioselectivity (Guo et al., 2018).
Propriétés
IUPAC Name |
trifluoromethanesulfonohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3F3N2O2S/c2-1(3,4)9(7,8)6-5/h6H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHHQYMSCWPFFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(2,3-Difluorophenoxy)methyl]piperidine](/img/structure/B7879264.png)



![2-[(4-Formylphenoxy)methyl]benzoic acid](/img/structure/B7879298.png)




![N-2,3-Dihydrobenzo[1,4]dioxin-6-yl-N-indan-2-ylamine](/img/structure/B7879338.png)
